molecular formula C14H9Cl2FO B1427663 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone CAS No. 611220-24-7

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Cat. No.: B1427663
CAS No.: 611220-24-7
M. Wt: 283.1 g/mol
InChI Key: HYHDKMSFNXCASW-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is an organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of various halogenated triazole derivatives from this compound, which demonstrated potent antibacterial and antifungal activities. The presence of halogen atoms in the molecular structure enhances its biological efficacy by increasing lipophilicity and membrane permeability .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of this compound and its analogs. A specific investigation into 1-(2,4-dichlorophenyl)-2-(1,2,4-triazoles-1-yl)ethanone derivatives revealed that modifications at the phenyl moiety significantly influence the inhibitory activity against certain biological targets. For example, introducing a 4-chlorophenyl group resulted in compounds with an IC50 value of approximately 0.26 μM, indicating strong inhibitory potential .

Synthetic Pathways

The synthesis of this compound typically involves acylation reactions using various halogenated phenols. A common method includes the use of dichloromethane as a solvent under controlled conditions to yield high purity products. The following table summarizes some synthetic routes:

Method Reagents Yield Conditions
Acylation with dichloromethane1-(2,4-Dichlorophenyl)acetophenone + 4-Fluorobenzoyl chloride77%Acetone, RT for 12 hours
Reaction with triazole derivatives1-(2,4-Dichlorophenyl)-2-(1,2,4-triazoles-1-yl)ethanoneVariableVaries with specific triazole

Case Study 1: Antimicrobial Derivatives

A team of researchers synthesized several derivatives of this compound to evaluate their antimicrobial properties. The study found that compounds with additional halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between the number of halogen atoms and the increase in antimicrobial potency .

Case Study 2: Inhibitory Activity Against Biological Targets

In another study focusing on the inhibition of specific enzymes related to bacterial resistance mechanisms, derivatives of this compound were tested for their IC50 values. The findings demonstrated that certain modifications led to significant improvements in inhibitory activity compared to unmodified analogs. For instance, a derivative with a trifluoromethyl substitution exhibited an IC50 value of approximately 0.21 μM against a target enzyme involved in cell wall synthesis .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl and fluorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its mechanism are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-phenylethanone
  • 1-(4-Fluorophenyl)-2-phenylethanone
  • 1-(2,4-Dichlorophenyl)-2-(4-chlorophenyl)ethanone

Comparison: 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, also known as C14H9Cl2F or by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a fluorophenyl group attached to an ethanone backbone. Its molecular weight is approximately 283.12 g/mol.

The compound's synthesis can be achieved through various methods that allow for the customization of its properties by modifying substituents on the aromatic rings. The following table summarizes the key features and synthetic routes:

Compound Name Molecular Formula Key Features
1-(2,4-Dichlorophenyl)-2-(4-chlorophenyl)ethanoneC14H9Cl3OSimilar dichloro substitution
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanoneC14H11FO3Hydroxyl groups introduce different reactivity
1-(3-Chloro-phenyl)-2-(4-fluorophenyl)ethanoneC14H10ClFODifferent chlorine substitution pattern

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. A study demonstrated its efficacy against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. For instance, in tests against human breast cancer cells, the compound showed significant inhibition of cell proliferation.

The mechanism behind its biological activity is believed to involve interaction with specific biological targets. Preliminary investigations suggest that the compound may bind to proteins involved in cell cycle regulation and apoptosis. This binding affinity is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that this compound induces apoptosis in cancer cells through caspase activation and PARP cleavage. These findings align with observations from similar compounds exhibiting anticancer activity.
  • In Vivo Efficacy : Animal model studies have provided evidence of the compound's efficacy in reducing tumor size and improving survival rates in treated subjects. For example, dosing regimens demonstrated significant tumor regression in xenograft models.
  • Comparative Analysis : Research comparing this compound with structurally similar analogs revealed that its unique halogenated structure contributes to enhanced biological activity. The presence of both chlorine and fluorine atoms appears to optimize its interaction with biological targets.

Safety and Toxicology

While the compound shows promise as a therapeutic agent, safety data remains limited. Ongoing studies are essential to evaluate its toxicity profile and establish safe dosing guidelines for potential clinical applications.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone in academic settings?

Basic Research Question
The compound can be synthesized via Friedel-Crafts acylation , where a Lewis acid catalyst (e.g., AlCl₃) facilitates the reaction between 2,4-dichlorobenzoyl chloride and 4-fluorobenzene derivatives . Alternative routes include cross-coupling reactions using halogenated precursors under palladium catalysis. For example, 2-bromo-1-(2,4-dichlorophenyl)ethanone can react with 4-fluorophenylboronic acid in a Suzuki-Miyaura coupling to introduce the fluorophenyl moiety .

Key Considerations :

  • Catalyst selection (AlCl₃ vs. FeCl₃) impacts yield and by-product formation.
  • Solvent polarity (e.g., dichloromethane vs. toluene) influences reaction kinetics .

Q. How should researchers characterize the compound’s physicochemical properties to ensure reproducibility?

Basic Research Question
Standard characterization includes:

  • Boiling Point : Reported as ~469 K (196°C) via distillation under reduced pressure .
  • Spectroscopic Analysis :
    • NMR : Compare δ values for aromatic protons (e.g., 2,4-dichlorophenyl protons at δ 7.4–7.8 ppm) with NIST reference data .
    • Mass Spectrometry (MS) : Base peak at m/z 138.1390 (C₈H₇FO⁺) confirms the fluorophenyl fragment .
  • Crystallography : X-ray diffraction data (e.g., monoclinic P2₁/c space group) validate molecular geometry .

Advanced Tip : Discrepancies in reported melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify phase transitions .

Q. What strategies resolve contradictions in metabolic pathway data for this compound?

Advanced Research Question
Metabolites like 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) are formed via CYP3A4-mediated oxidation. To address conflicting reports:

  • In Vitro Assays : Use human liver microsomes with CYP3A4 inhibitors (e.g., ketoconazole) to confirm enzyme specificity .
  • LC-MS/MS : Quantify metabolites with collision-induced dissociation (CID) fragments matching reference standards .

Data Conflict Example : Variability in metabolite ratios may stem from differences in incubation pH or cofactor availability (NADPH vs. NADH) .

Q. How can researchers optimize reaction conditions to minimize by-products during derivatization?

Advanced Research Question
For derivatives like antifungal agents (e.g., oxiconazole nitrate):

  • pH Control : Maintain pH 4–6 during imine formation to suppress hydrolysis .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers (e.g., triazole vs. imidazole adducts) .

Case Study : Alkylation of 1-(2,4-dichlorophenyl)ethanone with 1H-1,2,3-triazole yields two regioisomers (N-1 vs. N-2 substitution); optimize solvent polarity (DMF vs. THF) to favor the desired isomer .

Q. What computational tools aid in predicting the compound’s bioactivity against fungal targets?

Advanced Research Question

  • Molecular Docking : Simulate binding to fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. The dichlorophenyl group shows hydrophobic interactions with the heme pocket, while the fluorophenyl moiety enhances solubility .
  • QSAR Models : Correlate Hammett σ constants of substituents (e.g., -Cl, -F) with antifungal IC₅₀ values to prioritize derivatives .

Validation : Compare predicted binding energies with experimental MIC values for Candida albicans .

Q. How do structural analogs of this compound inform SAR studies in agrochemical development?

Advanced Research Question

  • Pyrifenox : The O-methyloxime derivative exhibits enhanced systemic mobility in plants due to increased lipophilicity .
  • Pyriphenox : Substitution of the fluorophenyl group with pyridine improves antifungal spectrum but reduces photostability .

SAR Insight : Fluorine atoms at the para position on the phenyl ring improve metabolic stability by resisting oxidative degradation .

Q. What analytical challenges arise when quantifying trace impurities in synthesized batches?

Advanced Research Question

  • HPLC-DAD : Detect chlorinated by-products (e.g., 2,4-dichlorophenol) using a C18 column and acetonitrile/water mobile phase (LOD: 0.1 ppm) .
  • GC-MS : Monitor residual solvents (e.g., benzene) from extraction steps; use headspace sampling to avoid column contamination .

Mitigation : Implement preparative TLC to isolate impurities for structural elucidation via 2D NMR .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c15-10-3-6-12(13(16)8-10)14(18)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHDKMSFNXCASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an oven-dried three-neck round bottom flask fitted with a condenser and addition funnel flushed with N2 was added magnesium (4.23 g; 174 mmol) and anhydrous ether (100 mL). A solution of 4-flourobenzyl bromide (8.69 mL; 69.7 mmol) in ether (50 mL) was added dropwise via the addition funnel at room temperature. After the addition, the reaction mixture was heated at 40° C. for 2 hours. The reaction mixture was allowed to cool to room temperature and was cannulated into another dried flask charged with a solution of 2,4-dichlorobenzonitrile (10.0 g; 58.0 mmol) in ether (150 mL) under an N2 atmosphere. The resulting reaction mixture was stirred at 40° C. for 6 hours. The reaction was cooled to room temperature and quenched slowly with 2N aq. HCl, then partitioned between ethyl acetate and 2N aq. HCl. The organic portion was washed with 2N aq. HCl, water, brine, dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was filtered through a silica gel plug (eluted with 20% ethyl acetate/hexane), and recrystallized from hexane to afford product: m/e=283 (M+1).
Quantity
4.23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 91981212
CID 91981212
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone
CID 91981212
CID 91981212
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone
CID 91981212
CID 91981212
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone
CID 91981212
CID 91981212
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone
CID 91981212
CID 91981212
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone
CID 91981212
CID 91981212
1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

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